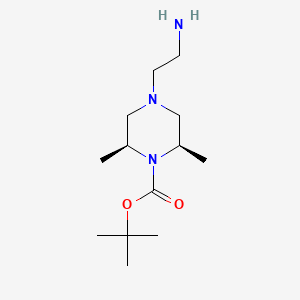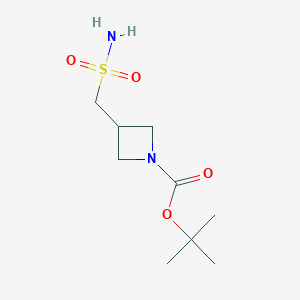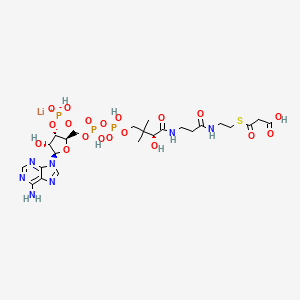![molecular formula C6H8BrN3 B12947235 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1,2-diaminopropane with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole, which then undergoes cyclization with the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Similar structure but with an iodine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom at the 3-position in 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine makes it unique compared to its analogs. This substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H8BrN3 |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H8BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
InChI-Schlüssel |
BFKLZIWJDDDJAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=NN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)





![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)






